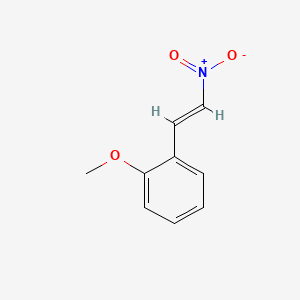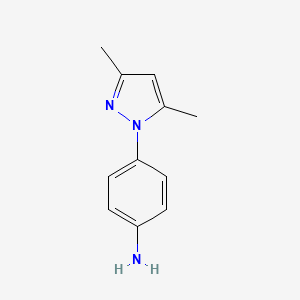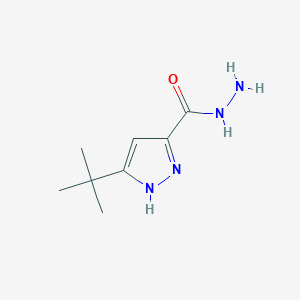![molecular formula C13H9FN2 B1298765 2-(4-氟苯基)咪唑并[1,2-a]吡啶 CAS No. 347-12-6](/img/structure/B1298765.png)
2-(4-氟苯基)咪唑并[1,2-a]吡啶
描述
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
阿尔茨海默病成像
2-(4-氟苯基)咪唑并[1,2-a]吡啶衍生物因其在阿尔茨海默病中成像 β-淀粉样斑块的潜力而受到研究。两种氟化的咪唑并[1,2-a]吡啶衍生物对阿尔茨海默病患者大脑皮层组织中的淀粉样斑块表现出结合亲和力,表明它们可用作阿尔茨海默病患者脑中淀粉样斑块成像的放射性配体 (曾等,2006)。
荧光特性
对 3-羟甲基咪唑并[1,2-a]吡啶和嘧啶衍生物的研究表明,这些化合物具有显着的荧光特性,使其成为用作生物标记和光化学传感器的潜在候选物。这些化合物中的羟甲基起着增强荧光强度的作用 (Velázquez-Olvera 等,2012)。
抗病毒活性
咪唑并[1,2-a]吡啶衍生物,特别是取代的 2-(2-氟苯基)-5H-咪唑并[4,5-c]吡啶,在亚基因组复制子系统中对丙型肝炎病毒 (HCV) 表现出选择性活性。这些化合物代表了一类新型的 HCV 抑制剂 (Puerstinger 等,2007)。
合成和结构分析
已经对基于咪唑并[1,2-a]吡啶的化合物的合成和评价进行了研究,包括晶体相关性及其作为乙酰胆碱酯酶 (AChE) 抑制剂的潜力。这些研究有助于了解咪唑并[1,2-a]吡啶衍生物的化学和结构特性,用于制药 (Kwong 等,2019)。
荧光膜探针
基于咪唑并[1,5-a]吡啶的荧光团已被合成并评估为潜在的膜探针。它们的紧凑形状和光物理特性使其适用于研究膜动力学、水合和流动性,这对于监测细胞健康和生化途径非常重要 (Renno 等,2022)。
抗惊厥研究
具有生物活性取代基的咪唑并[1,2-a]吡啶已被设计和合成作为抗惊厥剂。一些化合物表现出有效的抗惊厥活性,没有毒性,表明它们作为治疗剂的潜力 (Ulloora 等,2013)。
抗结核活性
已经合成了咪唑并[1,2-a]吡啶衍生物,并评估了它们对结核分枝杆菌的抗结核活性。某些衍生物表现出显着的抗结核活性,表明它们在治疗结核病中的潜力 (Abhale 等,2016)。
DFT 研究和化学性质
已经对 6-(2-氟苯基)-N-(对甲苯基)咪唑并[1,2-A]吡啶-2-甲酰胺等化合物进行了密度泛函理论 (DFT) 研究,以了解它们的分子结构和物理化学性质。这些研究有助于预测此类化合物在各种化学和生物环境中的行为 (秦等,2019)。
激发态分子内质子转移
已经对能够进行激发态分子内质子转移 (ESIPT) 的咪唑并[1,2-a]吡啶进行了研究。由于其独特的发射特性,这些化合物显示出在荧光传感和成像中应用的潜力 (Stasyuk 等,2012)。
安全和危害
“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
未来方向
Imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new synthetic strategies and exploring novel applications of these compounds.
作用机制
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including direct binding, inhibition, and functionalization .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-cancer properties by binding and inhibiting certain proteins .
生化分析
Biochemical Properties
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been identified as a selective inhibitor of the c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including cell growth, motility, and differentiation . The compound interacts with the ATP-binding site of c-Met, thereby inhibiting its kinase activity and downstream signaling pathways. Additionally, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine has shown interactions with other proteins involved in cell signaling and metabolism, further highlighting its biochemical significance .
Cellular Effects
The effects of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine on cellular processes are profound. It has been demonstrated to inhibit cell proliferation in various cancer cell lines by targeting the c-Met signaling pathway . This inhibition leads to reduced phosphorylation of downstream effectors such as Akt and ERK, which are critical for cell survival and proliferation. Furthermore, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine induces apoptosis in cancer cells by promoting DNA damage and activating apoptotic pathways . The compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the ATP-binding site of c-Met kinase, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of c-Met and its downstream signaling molecules, thereby disrupting the signaling cascade. Additionally, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine has been shown to induce conformational changes in c-Met, further enhancing its inhibitory effects . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine maintains its inhibitory effects on c-Met signaling and cell proliferation for several weeks . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits c-Met signaling and reduces tumor growth without causing significant toxicity . At higher doses, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing dosage regimens for therapeutic applications .
Metabolic Pathways
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The metabolic flux of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and its metabolites can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its intracellular accumulation . Additionally, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine can bind to plasma proteins, such as albumin, which influences its distribution and bioavailability . The localization of the compound within specific tissues and organs is determined by its affinity for these transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target proteins and enzymes . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The subcellular distribution of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is influenced by post-translational modifications, such as phosphorylation and ubiquitination, which regulate its targeting to specific compartments .
属性
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFVTHZVLYOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352756 | |
| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
347-12-6 | |
| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine a useful substrate in the Suzuki cross-coupling reaction?
A1: Research indicates that the Suzuki cross-coupling reaction proceeds efficiently on 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. [] This suggests that the presence of the 2-(4-fluorophenyl) substituent positively influences the reactivity of the 6-bromo group towards this specific reaction. The electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring could contribute to this enhanced reactivity by influencing the electronic properties of the imidazo[1,2-a]pyridine core.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)













